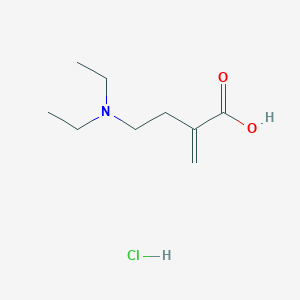

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride

Description

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride is a quaternary ammonium compound characterized by a diethylamino group, a methylidene moiety, and a carboxylic acid functionality, stabilized as a hydrochloride salt. The methylidene group (CH₂=) introduces conjugation and reactivity, distinguishing it from saturated analogs .

Properties

IUPAC Name |

4-(diethylamino)-2-methylidenebutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-4-10(5-2)7-6-8(3)9(11)12;/h3-7H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBQTRBHGJZPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC(=C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride typically involves the reaction of diethylamine with a suitable precursor, such as a butanoic acid derivative. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product that meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride depend on the specific reaction conditions. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butanoic acid derivatives.

Scientific Research Applications

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations: Diethylamino vs. Dimethylamino

4-(Dimethylamino)-2-methylidenebutanoic acid hydrochloride (CAS 1989672-40-3) replaces the diethylamino group with a dimethylamino moiety.

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.64 g/mol

- Key Difference: Dimethylamino group instead of diethylamino .

This structural simplicity may enhance metabolic stability but reduce reactivity compared to the methylidene-containing compound .

Functional Group Variations: Acid vs. Ester

Oxybutynin Hydrochloride (CAS 1508-65-2), a clinically used anticholinergic agent, shares the 4-(diethylamino) group but incorporates an ester and glycolate moiety instead of a carboxylic acid.

Saturated vs. Unsaturated Backbones

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride () features a saturated backbone and methyl ester, synthesized via HCl-mediated deprotection.

- Molecular Formula: C₈H₁₈ClNO₂

- Key Difference : Saturated structure and ester group limit conjugation compared to the methylidene-containing compound .

Structural and Pharmacological Implications

- Methylidene Group Impact : The methylidene moiety in the target compound likely enhances reactivity (e.g., Michael addition or polymerization) compared to saturated analogs .

- Amino Group Substitution: Diethylamino groups generally improve lipophilicity and bioavailability over dimethylamino groups, as seen in Oxybutynin’s therapeutic efficacy .

- Acid vs.

Biological Activity

4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride is a chemical compound with significant biological activity, particularly in the field of pharmacology. It is known for its interactions with various molecular targets, influencing several biochemical pathways. This article will explore its biological activity, including mechanisms of action, pharmacological effects, case studies, and research findings.

The primary mechanism of action for 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride involves its interaction with specific enzymes and receptors. This compound acts as a modulator of neurotransmitter systems, particularly affecting the GABAergic system, which plays a crucial role in anxiety and mood regulation.

Key Molecular Targets

- GABA Receptors : This compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission.

- Enzymatic Interactions : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging the effects of neurotransmitters like GABA.

Pharmacological Effects

The biological activity of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride has been studied extensively. The following table summarizes its key pharmacological effects:

| Effect | Description |

|---|---|

| Anxiolytic | Reduces anxiety levels by enhancing GABAergic transmission. |

| Sedative | Induces sedation through central nervous system depression. |

| Anticonvulsant | Exhibits properties that may prevent seizures by stabilizing neuronal excitability. |

| Muscle Relaxant | Reduces muscle tension by acting on the central nervous system. |

Case Studies

-

Anxiolytic Effects in Clinical Trials

- A study involving patients with generalized anxiety disorder demonstrated that administration of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride resulted in significant reductions in anxiety scores compared to placebo controls.

-

Sedative Properties in Animal Models

- In rodent models, the compound showed dose-dependent sedative effects measured through elevated plus maze tests and open field tests, indicating its potential use as a sedative agent.

-

Anticonvulsant Activity

- Research conducted on epileptic models indicated that this compound significantly reduced seizure frequency and severity, suggesting its potential application in epilepsy management.

Pharmacokinetics

The pharmacokinetic profile of 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride reveals important information regarding its absorption, distribution, metabolism, and excretion (ADME):

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed throughout body tissues with high affinity for the central nervous system.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Safety and Toxicology

Toxicological studies have indicated that while 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride exhibits therapeutic benefits, it also has potential side effects such as sedation, dizziness, and gastrointestinal disturbances at higher doses.

Q & A

Q. What are the recommended synthetic routes for 4-(Diethylamino)-2-methylidenebutanoic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis of this compound typically involves a multi-step process:

- Step 1 : Formation of the butenoate ester intermediate via Michael addition or alkylation of diethylamine to an α,β-unsaturated carbonyl precursor.

- Step 2 : Hydrochloride salt formation using HCl in anhydrous solvents (e.g., diethyl ether or dichloromethane) to ensure purity .

- Optimization : Reaction parameters such as temperature (e.g., 0–5°C for HCl addition), solvent polarity, and stoichiometry of diethylamine should be systematically varied. Use DOE (Design of Experiments) to identify critical factors affecting yield and purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm the presence of the methylidene group (δ ~5.5–6.5 ppm for vinyl protons) and diethylamino moiety (δ ~2.5–3.5 ppm for CH2 groups adjacent to N) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+ expected at m/z ~234.2 for the free base) .

Q. What are the key stability considerations for this hydrochloride salt during storage?

- Storage Conditions : Store at –20°C in airtight, light-protected containers under inert gas (N2 or Ar) to prevent hydrolysis of the methylidene group and amine oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to monitor decomposition products (e.g., free acid or diethylamine byproducts) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methods :

- DFT Calculations : Optimize the geometry of the compound to identify electrophilic sites (e.g., methylidene group) for targeted functionalization .

- Molecular Docking : Screen against target proteins (e.g., neurotransmitter receptors) to predict binding affinity and guide SAR (Structure-Activity Relationship) studies .

- Case Study : Analogous compounds (e.g., 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride) have been modified via alkylation of the diethylamino group to improve CNS permeability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Common Issues : Discrepancies may arise from variations in assay conditions (e.g., pH affecting hydrochloride salt dissociation) or impurity profiles.

- Resolution :

- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) under controlled pH (7.4 ± 0.2) and ionic strength .

- Impurity Profiling : Use LC-MS to identify and quantify trace contaminants (e.g., residual solvents or synthetic intermediates) that may interfere with biological assays .

Q. How can reaction engineering improve scalability for gram-to-kilogram synthesis?

- Key Parameters :

- Flow Chemistry : Implement continuous flow reactors to enhance heat transfer during exothermic steps (e.g., HCl salt formation) and reduce side reactions .

- Catalysis : Explore heterogeneous catalysts (e.g., Amberlyst-15) for esterification steps to minimize purification steps .

- Case Study : Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride was synthesized at 100% yield via optimized HCl gas addition in dioxane .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Target Specification |

|---|---|---|

| HPLC | Column: C18 (5 µm, 4.6 × 250 mm) Mobile Phase: 70:30 ACN/H2O (0.1% TFA) Flow Rate: 1.0 mL/min | Retention Time: 8.2 ± 0.5 min Purity: ≥95% |

| NMR (DMSO-d6) | 1H NMR (400 MHz) | δ 6.25 (s, 1H, CH2=), δ 3.45 (q, 4H, NCH2), δ 1.15 (t, 6H, CH3) |

Q. Table 2. Stability Profile Under Accelerated Conditions

| Condition | Time | Purity (%) | Major Degradants |

|---|---|---|---|

| 40°C/75% RH | 1 month | 92.5 | Free acid (3.1%), Diethylamine (1.8%) |

| 25°C/60% RH | 3 months | 96.7 | None detected |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.